molecular formula C23H19Cl2N3S B14964046 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B14964046
M. Wt: 440.4 g/mol
InChI Key: RZEDXHYWHXQUKD-UHFFFAOYSA-N
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Description

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form 3,4-dichlorobenzyl sulfide. This intermediate is then reacted with 3-methylbenzyl chloride and 4-methylbenzyl chloride in the presence of a base to form the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(3-METHYLPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE is unique due to its specific combination of aromatic rings and heteroatoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19Cl2N3S

Molecular Weight

440.4 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(3-methylphenyl)-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H19Cl2N3S/c1-15-6-9-19(10-7-15)28-22(18-5-3-4-16(2)12-18)26-27-23(28)29-14-17-8-11-20(24)21(25)13-17/h3-13H,14H2,1-2H3

InChI Key

RZEDXHYWHXQUKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C

Origin of Product

United States

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